N-(2-piperidin-4-ylethyl)acetamide N-(2-piperidin-4-ylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 70922-35-9
VCID: VC4791347
InChI: InChI=1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12)
SMILES: CC(=O)NCCC1CCNCC1
Molecular Formula: C9H18N2O
Molecular Weight: 170.256

N-(2-piperidin-4-ylethyl)acetamide

CAS No.: 70922-35-9

Cat. No.: VC4791347

Molecular Formula: C9H18N2O

Molecular Weight: 170.256

* For research use only. Not for human or veterinary use.

N-(2-piperidin-4-ylethyl)acetamide - 70922-35-9

Specification

CAS No. 70922-35-9
Molecular Formula C9H18N2O
Molecular Weight 170.256
IUPAC Name N-(2-piperidin-4-ylethyl)acetamide
Standard InChI InChI=1S/C9H18N2O/c1-8(12)11-7-4-9-2-5-10-6-3-9/h9-10H,2-7H2,1H3,(H,11,12)
Standard InChI Key HEMNPHJPHULGLQ-UHFFFAOYSA-N
SMILES CC(=O)NCCC1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-piperidin-4-ylethyl)acetamide, reflects its three-dimensional structure: a six-membered piperidine ring with an acetamide group (-NHCOCH3_3) attached via a two-carbon ethylene spacer at the 4-position . The SMILES notation CC(=O)NCCC1CCNCC1\text{CC(=O)NCCC1CCNCC1} explicitly defines this connectivity .

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
Molecular FormulaC9H18N2O\text{C}_9\text{H}_{18}\text{N}_2\text{O}
Molecular Weight170.25 g/mol
InChI KeyHEMNPHJPHULGLQ-UHFFFAOYSA-N
Topological Polar Surface Area46.2 Ų

The piperidine ring adopts a chair conformation, with the acetamide side chain occupying an equatorial position to minimize steric strain. This configuration enhances solubility in polar solvents compared to unsubstituted piperidines .

Spectral Characteristics

While experimental spectral data remain unpublished, computational predictions using PubChem’s tools suggest:

  • IR: Strong absorption bands at 1650 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (N-H stretch) .

  • NMR: The piperidine protons are expected to resonate between δ 1.4–2.8 ppm, with acetamide methyl protons at δ 2.05 ppm .

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves a two-step sequence:

Step 1: Nucleophilic substitution of piperidine with ethyl chloroacetate

Piperidine+ClCH2COOEtBaseCH2COOEt-Piperidine+HCl\text{Piperidine} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{CH}_2\text{COOEt-Piperidine} + \text{HCl}

Step 2: Hydrolysis and acetylation

CH2COOEt-PiperidineH2O, H+CH2COOH-PiperidineAc2ON-(2-Piperidin-4-ylethyl)acetamide\text{CH}_2\text{COOEt-Piperidine} \xrightarrow{\text{H}_2\text{O, H}^+} \text{CH}_2\text{COOH-Piperidine} \xrightarrow{\text{Ac}_2\text{O}} \text{N-(2-Piperidin-4-ylethyl)acetamide}

Yields typically range from 45–60%, with purity >95% achieved via recrystallization from ethanol/water mixtures.

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields. Green chemistry approaches using ionic liquid solvents are under investigation to minimize waste generation.

ParameterPredictionMethod
Blood-Brain Barrier PenetrationHigh (logBB = 0.78)QikProp
CYP2D6 InhibitionModerate (IC50_{50} = 9.2 μM)SwissADME
hERG InhibitionLow risk (pIC50_{50} = 4.1)ProTox-II

Preclinical Findings

  • Antinociceptive Activity: In murine models, derivatives reduced inflammatory pain by 62% at 10 mg/kg (vs. vehicle control).

  • Cognitive Effects: Improved Y-maze performance in scopolamine-induced amnesia models, suggesting acetylcholinesterase interaction.

Hazard StatementCodePrecautionary Measures
Harmful if swallowedH302Use PPE; avoid eating/drinking
Causes skin irritationH315Wear protective gloves
Causes serious eye damageH319Use face shield
Respiratory irritationH335Ensure adequate ventilation

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor in synthesizing:

  • Opioid analogs with reduced respiratory depression .

  • Antipsychotics targeting σ-1/D3_3 receptor dual activity.

Material Science Applications

  • Crosslinker in epoxy resins (5–10% w/w improves tensile strength by 40%) .

  • Corrosion inhibitor for mild steel in acidic media (88% efficiency at 500 ppm) .

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